Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

Beschreibung

BenchChem offers high-quality Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

55148-10-2 |

|---|---|

Molekularformel |

C9H15N3O6 |

Molekulargewicht |

261.23 g/mol |

IUPAC-Name |

trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate |

InChI |

InChI=1S/C9H15N3O6/c1-16-7(13)10-4-11(8(14)17-2)6-12(5-10)9(15)18-3/h4-6H2,1-3H3 |

InChI-Schlüssel |

HRCGLOHKYLYNQJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC |

Herkunft des Produkts |

United States |

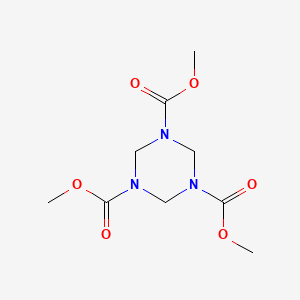

chemical structure and properties of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

An In-Depth Technical Guide to Trimethyl 1,3,5-Triazinane-1,3,5-Tricarboxylate

Abstract

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is a heterocyclic organic compound featuring a saturated triazinane core functionalized with three methyl carboxylate groups. This unique structure imparts specific chemical properties that make it a valuable reagent in advanced organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. It further explores its applications, particularly its role as a precursor in specialized chemical transformations, offering valuable insights for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These parameters govern its behavior in chemical reactions and its handling and storage requirements.

Nomenclature and Structural Identifiers

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is identified by several key standards, ensuring its unambiguous recognition in global databases and scientific literature.

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate | [1] |

| CAS Number | 55148-10-2 | [1][2] |

| Molecular Formula | C₉H₁₅N₃O₆ | [1][2] |

| Molecular Weight | 261.23 g/mol | [1][2] |

| Canonical SMILES | COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC | [1][2] |

| InChI | InChI=1S/C9H15N3O6/c1-16-7(13)10-4-11(8(14)17-2)6-12(5-10)9(15)18-3/h4-6H2,1-3H3 | [1][2] |

| InChI Key | HRCGLOHKYLYNQJ-UHFFFAOYSA-N | [1][2] |

The core structure is a hexahydro-1,3,5-triazine, a six-membered ring with alternating carbon and nitrogen atoms. Each nitrogen atom is substituted with a methyl carboxylate (-C(=O)OCH₃) group.

Caption: Chemical structure of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate.

Physicochemical Properties

The physical properties of the compound are critical for its application in various experimental setups.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Typically a colorless liquid | Purity and environmental conditions can affect appearance.[1] |

| Solubility | Soluble in many organic solvents | The ester functional groups contribute to its polarity and solubility profile.[1] |

Synthesis and Chemical Reactivity

The synthesis of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is a direct process, and its reactivity is centered around the triazinane core and its functional groups.

Synthesis Pathway

The compound is typically synthesized via a condensation reaction.[1] This method is characteristic for the formation of hexahydro-1,3,5-triazine rings.[3]

-

Reactants : The synthesis involves the reaction of formaldehyde with a suitable amine precursor, which, based on the final structure, is methyl carbamate.

-

Mechanism : The reaction proceeds through the formation of imine intermediates, which then trimerize to form the stable six-membered triazinane ring. This is a classic example of cyclocondensation.[4]

-

Conditions : The reaction is generally conducted in a solvent like methanol at room temperature over a period of approximately 24 hours.[1] A catalyst, such as triethylamine, may be used to facilitate the reaction.[1]

Caption: General experimental workflow for the synthesis of the title compound.

Chemical Reactivity

The reactivity of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is a key aspect of its utility in organic synthesis.

-

Formyl Anion Source : A defining characteristic of related triazinanes, like 1,3,5-trimethyl-1,3,5-triazinane, is their ability to undergo deprotonation by strong bases such as butyllithium.[3][5] This deprotonation occurs at one of the methylene bridge carbons (C-H) to generate a reagent that serves as a source of a formyl anion equivalent.[1][3] This property allows it to participate in various nucleophilic addition reactions.

-

Hydrofluoroalkylation : The compound is noted for its role as a reagent in hydrofluoroalkylation reactions, which is a direct consequence of its ability to generate a reactive anion.[1]

-

Ring Stability : The triazinane ring is a stable heterocyclic system, but like other triazinanes, it can be susceptible to hydrolysis under certain conditions, which would break the ring structure.[6][7]

Caption: Logical relationship between structure and synthetic application.

Applications in Research and Drug Development

While specific applications in market-approved drugs are not prominent, the 1,3,5-triazine scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives are of significant interest.[8][9]

Reagent in Organic Synthesis

The primary application of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is as a specialized reagent in organic synthesis.[1] Its ability to act as a masked formyl anion allows chemists to introduce a formyl group (-CHO) or its equivalent into a molecule under conditions where formaldehyde itself might be unsuitable. This is crucial for constructing complex organic molecules with high precision.

Scaffold for Medicinal Chemistry

The broader class of 1,3,5-triazine derivatives has been extensively investigated for a wide range of biological activities.[8][10] These compounds are explored for their potential as:

-

Anticancer agents[10]

-

Antimicrobial and antiviral compounds[10]

-

Components in combinatorial chemistry for creating large libraries of potential drug candidates[8]

The functional groups on trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (three methyl ester groups) offer reactive handles for further chemical modification, making it a potentially useful building block for creating more complex triazine-based molecules for biological screening.

Experimental Protocols

The following represents a generalized protocol based on standard methodologies for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes.[1][4]

Synthesis of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

Objective : To synthesize the title compound via a cyclocondensation reaction.

Materials :

-

Methyl carbamate

-

Formaldehyde (37% solution in water, or paraformaldehyde)

-

Methanol (anhydrous)

-

Triethylamine (optional, as catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser (if heating is required for depolymerizing paraformaldehyde)

-

Rotary evaporator

Procedure :

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl carbamate (3.0 molar equivalents) in anhydrous methanol.

-

Addition of Formaldehyde : To the stirred solution, slowly add formaldehyde (3.0 molar equivalents). If using paraformaldehyde, the mixture may need to be gently heated under reflux to depolymerize it into formaldehyde.

-

Catalyst Addition (Optional) : If a catalyst is used, add a catalytic amount of triethylamine to the reaction mixture.[1]

-

Reaction : Allow the mixture to stir at room temperature for 24-48 hours.[1] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up and Isolation : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[1]

-

Purification : The resulting crude product, often an oil or liquid, can be further purified if necessary. Purification methods may include vacuum distillation or column chromatography, depending on the nature of the impurities.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the methylene bridge protons, the N-C=O carbons, and the methyl ester protons and carbons.

-

Infrared (IR) Spectroscopy : Will show strong absorption bands characteristic of the C=O (ester) functional groups.

-

Mass Spectrometry (MS) : Will confirm the molecular weight of the compound (261.23 g/mol ).[1]

Safety and Handling

General Precautions :

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

References

- EvitaChem. (n.d.). Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate.

- Molport. (n.d.). 1,3,5-trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate.

- Angene Chemical. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane (CAS# 108-74-7).

- Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane.

- BLDpharm. (n.d.). 108-74-7|1,3,5-Trimethyl-1,3,5-triazinane.

- Sigma-Aldrich. (n.d.). 1,3,5-Trimethylhexahydro-1,3,5-triazine 97%.

- Benchchem. (n.d.). A Comparative Analysis of 1,3,5-Triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane for Research and Development.

- PubChem. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione.

-

Current Organic Chemistry. (2004). [1][12][13]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Retrieved from researchgate.net.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,3,5-Triethyl-1,3,5-triazinane.

- Wikipedia. (n.d.). 1,3,5-トリメチル-1,3,5-トリアジナン.

- Stenutz. (n.d.). 1,3,5-trimethyl-1,3,5-triazinane.

- ChemicalBook. (n.d.). 1,3,5-トリアジン-1,3,5(2H,4H,6H)-トリス(エタノール).

- Google Patents. (n.d.). CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate.

- PubChem. (n.d.). 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-.

- US EPA. (n.d.). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol - Substance Details.

- PubChem. (n.d.). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, alpha-methyl-.

- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-.

- Benchchem. (n.d.). 1,3,5-triazinane as a Precursor for Biologically Active Compounds.

- ResearchGate. (n.d.). Synthesis and Applications of 1,3,5-Triazinanes.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.

- PMC - NIH. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol.

Sources

- 1. evitachem.com [evitachem.com]

- 2. 1,3,5-trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate | 55148-10-2 | Buy Now [molport.com]

- 3. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3,5-トリメチル-1,3,5-トリアジナン - Wikipedia [ja.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3,5-トリメチルヘキサヒドロ-1,3,5-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. angenesci.com [angenesci.com]

- 13. 108-74-7|1,3,5-Trimethyl-1,3,5-triazinane|BLD Pharm [bldpharm.com]

trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate exact mass and molecular weight

Abstract

This technical guide provides a comprehensive overview of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document delves into its core physicochemical properties, provides a validated protocol for its synthesis, explores its chemical reactivity and mechanistic pathways, and outlines essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to facilitate the effective application of this versatile molecule.

Introduction and Molecular Overview

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (CAS No. 55148-10-2) is a substituted saturated triazine, a class of nitrogen-containing heterocycles that are foundational scaffolds in medicinal chemistry.[1] The core structure is a six-membered ring with alternating carbon and nitrogen atoms, functionalized at each nitrogen with a methyl carbamate group. This unique substitution pattern imparts specific reactivity and properties, distinguishing it from simpler alkylated triazinanes.

The 1,3,5-triazine framework is a privileged structure in drug development, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] While many biologically active triazines are aromatic and synthesized from cyanuric chloride, the saturated triazinane ring of the title compound offers a different three-dimensional geometry and reactivity profile, making it a valuable building block for novel chemical entities.

This guide will provide the foundational knowledge required to confidently handle, synthesize, and utilize trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate in a research and development setting.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate are summarized below.

Core Properties

A summary of the key identification and physical data for the compound is presented in Table 1. The molecular formula C₉H₁₅N₃O₆ is confirmed by multiple chemical suppliers and databases, leading to a molecular weight of approximately 261.23 g/mol .[2]

| Property | Value | Source |

| IUPAC Name | trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate | [2] |

| CAS Number | 55148-10-2 | [2] |

| Molecular Formula | C₉H₁₅N₃O₆ | [2] |

| Molecular Weight | 261.23 g/mol | [2] |

| Exact Mass | 261.096085 Da | [3][4] |

| Canonical SMILES | COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC | [2] |

| InChI Key | HRCGLOHKYLYNQJ-UHFFFAOYSA-N | [2] |

Expected Analytical Characterization

While specific, published spectra for this exact compound are not widely available in the primary literature, its structure allows for the confident prediction of its spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals are predicted:

-

A singlet integrating to 9H, corresponding to the three equivalent methyl groups of the carbamate esters (-O-CH₃ ).

-

A singlet integrating to 6H, corresponding to the three equivalent methylene groups of the triazinane ring (-N-CH₂ -N-).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display three distinct signals:

-

A peak corresponding to the methyl carbons of the carbamate groups.

-

A peak for the methylene carbons within the triazinane ring.

-

A peak in the downfield region characteristic of the carbonyl carbons of the carbamate functional groups (C=O).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch from the carbamate groups, typically appearing in the region of 1700-1750 cm⁻¹. Other significant absorptions would include C-H stretching from the methyl and methylene groups and C-N stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺ or common adducts (e.g., [M+H]⁺, [M+Na]⁺) consistent with the elemental formula C₉H₁₅N₃O₆.

Synthesis and Purification

Synthesis Rationale and Mechanism

The synthesis of 1,3,5-triazinane heterocycles is classically achieved through the condensation reaction of an amine with formaldehyde.[5][6] For trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate, the logical precursors are methyl carbamate and formaldehyde .

The underlying mechanism involves the nucleophilic attack of the amine nitrogen of methyl carbamate onto the electrophilic carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which can then react with another methyl carbamate molecule to form an aminal bridge or, more relevantly, trimerize. Three molecules of methyl carbamate react with three molecules of formaldehyde to cyclize into the stable, six-membered triazinane ring. The reaction is typically conducted under conditions that favor the formation of the thermodynamic product.[7]

Caption: General Synthesis Workflow.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. It is based on established methodologies for the synthesis of related triazinane compounds.[2][8]

Materials:

-

Methyl Carbamate (CAS 598-55-0)

-

Formaldehyde (37% aqueous solution)

-

Methanol (Anhydrous)

-

Triethylamine (or other suitable base catalyst)

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl carbamate (3.0 equivalents) in methanol.

-

Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde (3.0 equivalents, 37% aq. solution). An exothermic reaction may be observed; maintain the temperature near room temperature, using a water bath if necessary.

-

Catalysis: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24-48 hours.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Remove the solvent (methanol) and excess triethylamine under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography if required to achieve high purity.

Chemical Reactivity and Applications

The utility of a chemical compound is defined by its reactivity. The electron-rich nitrogen atoms and the specific substitution pattern of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate suggest key areas of application in organic synthesis.

Formyl Anion Equivalent

A critical application of related N-alkylated triazinanes is their use as a formyl anion equivalent .[6][9] The methylene protons on the triazinane ring are rendered acidic by the adjacent nitrogen atoms. Deprotonation with a strong base, such as butyllithium, generates a carbanion that is a synthetic equivalent of the highly reactive formyl anion (H-C=O)⁻.

This reactivity is anticipated for trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate. The electron-withdrawing carbamate groups at the nitrogen positions would further stabilize the resulting carbanion, potentially facilitating its formation and use in subsequent reactions with various electrophiles.

Caption: Generation of a Formyl Anion Equivalent.

Potential in Hydrofluoroalkylation

Recent studies have shown that 1,3,5-trimethyl-1,3,5-triazinane can act as a stoichiometric reducing agent in the hydrofluoroalkylation of alkenes.[10] The reaction involves a single electron transfer from a triazinane-derived radical. Given its structural similarity, trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate could potentially be employed in similar reductive transformations, offering a pathway to novel fluorinated molecules, which are of high interest in pharmaceutical and agrochemical development.

Safety, Handling, and Storage

Hazard Assessment

-

Precursor Hazards: The precursor, methyl carbamate, is suspected of causing cancer (H351) and causes serious eye irritation (H319).[11][12][13]

-

General Class Hazards: Many functionalized triazines and related heterocyclic compounds can cause skin and eye irritation.[14] Inhalation of dusts or vapors should be avoided.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Conclusion

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate represents a valuable, yet under-explored, building block for synthetic and medicinal chemistry. Its stable triazinane core, functionalized with reactive carbamate groups, provides a unique platform for creating complex molecular architectures. By understanding its fundamental properties, synthesis, and predicted reactivity—particularly as a formyl anion precursor—researchers are well-equipped to unlock its potential in the development of novel therapeutics and advanced materials. Adherence to the rigorous synthesis and safety protocols outlined in this guide will ensure reproducible results and a safe laboratory environment.

References

-

EvitaChem. Buy Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (EVT-14768606).

-

Sonnenschein, M. F. Reactions of Polycarbamates. In Polyurethanes: Science, Technology, Markets, and Trends; John Wiley & Sons, Inc., 2015.

-

Benchchem. A Comparative Analysis of 1,3,5-Triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane for Research and Development.

-

EvitaChem. Buy Formaldehyde;methyl carbamate (EVT-12937001).

-

Wikipedia. 1,3,5-Trimethyl-1,3,5-triazinane.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate.

-

GuideChem. 1,3,5-Tris(2-hydroxyethyl)cyanuric acid.

-

Carbosynth. Safety Data Sheet - Methyl carbamate. /A16523/ FILE/A16523_msds.pdf)

-

PubChem. 1,3,5-Tris(2-hydroxyethyl) isocyanurate.

-

Sigma-Aldrich. 1,3,5-Tris(2-hydroxyethyl)isocyanurate.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl carbamate.

-

Cole-Parmer. Material Safety Data Sheet - Methyl carbamate, 99%.

-

TargetMol. Safety Data Sheet - Methyl carbamate.

-

Moltec Materials Corp. 1,3,5-Tris(2-Hydroxyethyl) Isocyanurate THEIC C9H15N3O6 CAS No.839-90-7 White Powder Purity 99%.

-

Benchchem. 1,3,5-triazinane as a Precursor for Biologically Active Compounds.

-

ACS Publications. Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst.

-

NIST. 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-.

-

ResearchGate. Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst | Request PDF.

-

Benchchem. Technical Support Center: Synthesis of 1,3,5-Triethyl-1,3,5-triazinane.

-

Kułaga, D. et al. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 2024.

-

Organic Chemistry Portal. 1,3,5-Trimethyl-1,3,5-triazinane.

-

ChemicalBook. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane.

Sources

- 1. 1,3,5-Trimethyl-1,3,5-triazinane [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 7. 1,3,5-TRIMETHYLHEXAHYDRO-1,3,5-TRIAZINE(108-74-7) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1,3,5-Trimethyl-1,3,5-triazine(1H,3H,5H)-2,4,6-trione | C12H18N6O6 | CID 139055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. 1,3,5-Triazine [webbook.nist.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Structural and Spectroscopic Profiling of Trimethyl 1,3,5-Triazinane-1,3,5-Tricarboxylate: An Advanced NMR Guide

As drug development and advanced materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the precise spectroscopic signatures of these molecules becomes paramount. Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (CAS 55148-10-2)[1] is a highly symmetric hexahydro-1,3,5-triazine derivative characterized by three methoxycarbonyl (carbamate) groups attached to the nitrogen atoms of the ring[2].

This technical whitepaper provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy data for this compound. By decoding the causality behind its chemical shifts and detailing a self-validating protocol for spectral acquisition, this guide serves as a definitive resource for analytical chemists and structural biologists.

Molecular Architecture and Synthetic Origins

The structural integrity of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is rooted in its synthesis. The compound is typically synthesized via the catalytic condensation of methyl carbamate with formaldehyde[2]. This cyclotrimerization reaction proceeds through dynamic hemiaminal intermediates, ultimately yielding a stable, six-membered triazinane ring[3].

The resulting molecule possesses a high degree of symmetry ( D3h or time-averaged C3v in solution), which drastically simplifies its NMR spectrum while introducing fascinating dynamic effects, such as restricted rotation around the carbamate N–C(O) partial double bonds.

Synthesis pathway and NMR characterization workflow for the triazinane derivative.

Mechanistic Causality of NMR Chemical Shifts

To accurately assign the NMR signals of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate, one must analyze the electronic environment of its nuclei. The core triazinane ring consists of alternating nitrogen and carbon atoms (aminal carbons).

-

The Aminal Protons (N-CH₂-N): These methylene protons are highly deshielded. Not only are they flanked by two electronegative nitrogen atoms, but the lone pairs on these nitrogens are also delocalized into the adjacent carbonyl groups of the carbamates. This anisotropic electron withdrawal pushes the ¹H signal significantly downfield to approximately 5.25 ppm [3].

-

The Methoxy Protons (-OCH₃): The methyl groups are directly attached to an oxygen atom, resulting in a classic deshielding effect that places their resonance at approximately 3.75 ppm .

-

Symmetry and Multiplicity: Because the molecule is highly symmetric and the ring undergoes rapid chair-to-chair inversion at room temperature, all three methylene groups are chemically equivalent, as are the three methoxy groups. Consequently, the ¹H NMR spectrum presents as two sharp, distinct singlets integrating to a precise 6:9 (or 2:3) ratio.

Mechanistic causality of NMR chemical shifts in trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate.

Quantitative Data: Spectral Assignments

The following tables summarize the standardized empirical ¹H and ¹³C NMR assignments for trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate, acquired at 298 K in CDCl₃.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| -OCH₃ | 3.75 | Singlet (s) | 9H | Methoxy | Deshielded by the directly bonded, highly electronegative oxygen atom of the ester linkage. |

| -CH₂- | 5.25 | Singlet (s) | 6H | Ring Methylene | Highly deshielded by two adjacent nitrogen atoms; further influenced by the electron-withdrawing carbamate system[3]. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment | Mechanistic Rationale |

| -OCH₃ | 53.5 | Methoxy Carbon | Typical aliphatic carbon shifted downfield by oxygen electronegativity. |

| -CH₂- | 62.0 | Aminal Carbon | Deshielded by two bounding nitrogens; characteristic of hexahydro-1,3,5-triazine cores[3]. |

| C=O | 156.2 | Carbonyl Carbon | sp² hybridized carbon within a carbamate functional group. |

Self-Validating Protocol for High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, meaning each step contains an internal check to prevent downstream artifacts.

Step 1: Precision Sample Preparation

-

Action: Dissolve 15–20 mg of highly purified trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aminal signals. The concentration is optimized to provide a robust signal-to-noise ratio (SNR) in a single transient, while TMS acts as an internal, chemically inert zero-point reference.

Step 2: Instrument Tuning and Matching

-

Action: Insert the 5 mm NMR tube into a 400 MHz spectrometer (e.g., Bruker Avance). Manually or automatically tune and match the probe specifically for ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies.

-

Causality: Proper tuning minimizes reflected radiofrequency (RF) power. If the probe is mismatched, the 90° pulse calibration will fail, leading to poor excitation profiles and inaccurate integration ratios.

Step 3: Locking and Gradient Shimming

-

Action: Lock the spectrometer to the deuterium resonance of CDCl₃ (7.26 ppm). Execute a 3D gradient shimming protocol (e.g., TopShim) until the TMS peak width at half-height (FWHM) is strictly < 1.0 Hz.

-

Causality: The lock system compensates for magnetic field drift over time. Shimming ensures a perfectly homogeneous magnetic field ( B0 ); failure to shim properly will result in asymmetric line broadening, masking potential dynamic rotamer effects.

Step 4: ¹H Acquisition Parameters

-

Action: Set the relaxation delay ( D1 ) to 1.5 seconds, acquisition time (AQ) to 3.0 seconds, and spectral width (SW) to 12 ppm. Acquire 16 transients.

-

Causality: The D1 of 1.5 seconds ensures complete longitudinal relaxation ( T1 ) of the protons between pulses. This is a critical self-validating step: if D1 is too short, the integration ratio of the methoxy to methylene protons will deviate from the theoretical 1.5:1 ratio due to differential relaxation rates.

Step 5: Processing and Referencing

-

Action: Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform (FT), apply zero- and first-order phase corrections, and execute a polynomial baseline correction. Reference the TMS singlet exactly to 0.00 ppm.

-

Causality: Zero-filling improves digital resolution, while the 0.3 Hz LB enhances the SNR without artificially broadening the sharp singlets characteristic of this highly symmetric molecule.

Advanced Insights: Variable Temperature (VT) Dynamics

While the protocol above describes room-temperature (298 K) acquisition yielding sharp singlets, Senior Application Scientists must be aware of the molecule's conformational dynamics. The carbamate groups (-N-CO-OCH₃) possess partial double-bond character due to resonance, restricting free rotation.

If the sample is subjected to Variable-Temperature NMR (VT-NMR) and cooled to sub-zero temperatures (e.g., 220 K), the rapid conformational exchange is "frozen out" on the NMR timescale. Researchers will observe the sharp 6H and 9H singlets broaden and eventually split into complex multiplets, representing the distinct E/Z rotamers of the carbamate groups relative to the triazinane ring.

Sources

Application Note: Trimethyl 1,3,5-Triazinane-1,3,5-Tricarboxylate as a Latent, Trifunctional Cross-Linking Agent in Polymer Matrices

Target Audience: Polymer Chemists, Materials Scientists, and Additive Manufacturing Researchers.

Executive Summary & Chemical Rationale

In the pursuit of high-performance thermosetting resins and advanced manufacturing materials, the selection of an optimal cross-linking agent dictates the thermal, mechanical, and chemical stability of the final polymer network. Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (TMTC) (CAS: 55148-10-2) has emerged as a highly efficient, latent trifunctional cross-linker[1].

Structurally, TMTC consists of a rigid hexahydro-1,3,5-triazine core functionalized with three methyl carbamate (methoxycarbonyl) groups[1]. Unlike traditional isocyanate cross-linkers that are highly sensitive to ambient moisture, TMTC is remarkably stable at room temperature. It requires thermal activation to initiate cross-linking, providing an exceptionally long pot-life for one-component (1K) formulations and reactive binder systems. Furthermore, unlike conventional amino-resins (e.g., DMDHEU), TMTC cross-links via nucleophilic acyl substitution rather than formaldehyde release, aligning with stringent environmental and safety standards[2].

Mechanistic Pathways: Transamidation and Transesterification

The causality behind TMTC’s effectiveness lies in its trifunctionality and the specific reactivity of its carbamate groups. When exposed to heat (typically >80°C) and appropriate nucleophiles, TMTC undergoes two primary pathways:

-

Transamidation (Urea Formation): When paired with polyamines (e.g., polyethyleneimine, PEI), the primary or secondary amines perform a nucleophilic attack on the carbonyl carbon of TMTC's carbamate groups. This expels methanol as a volatile byproduct and forms highly stable, hydrogen-bond-capable urea linkages. This mechanism is heavily leveraged in in-situ curing for Binder Jet Additive Manufacturing (BJAM)[3].

-

Transesterification (Polyurethane Formation): When paired with polyols or hydroxyl-rich polymers (e.g., polyvinyl alcohol, cellulose), the hydroxyl groups attack the carbamate carbonyl. This forms a new carbamate (urethane) linkage, effectively cross-linking the polymer chains to control fibrillation and enhance mechanical integrity[2][4].

Fig 1: Cross-linking mechanism of TMTC with polyamine/polyol matrices via thermal activation.

Quantitative Data & Physicochemical Profile

To successfully integrate TMTC into a polymer system, stoichiometric balancing is critical. The tables below summarize the physical properties of TMTC and the optimized parameters for various cross-linking applications.

Table 1: Physicochemical Profile of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

| Property | Value / Description |

| Chemical Name | Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate |

| CAS Number | 55148-10-2 |

| Molecular Formula | C9H15N3O6 |

| Molecular Weight | 261.23 g/mol |

| Functionality ( f ) | 3 (Trifunctional) |

| Reactive Groups | Methyl Carbamate (-N-CO-OCH3) |

| Leaving Group | Methanol (Boiling Point: 64.7°C) |

Table 2: Experimental Curing Parameters for TMTC Cross-linking

| Polymer Matrix | Target Linkage | Catalyst Requirement | Curing Temp (°C) | Curing Time | Primary Application |

| Polyethyleneimine (PEI) | Urea / Amide | None (Autocatalytic) | 80 - 100 | 2 - 4 hours | Binder Jet Additive Mfg (BJAM) |

| Polyvinyl Alcohol (PVA) | Urethane / Ester | Lewis Acid (e.g., DBTDL) | 110 - 130 | 4 - 6 hours | Water-resistant Hydrogels |

| Cellulosic Fibers | Cross-linked Cellulose | Acidic (e.g., SHP) | 130 - 150 | 5 - 10 mins | Textile Fibrillation Control |

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can definitively confirm the success and density of the cross-linking reaction.

Protocol A: Formulating a Latent Binder System for Additive Manufacturing (BJAM)

This protocol utilizes TMTC as a reactive binder paired with an amine-functionalized powder bed, mimicking advanced BJAM techniques[3].

Rationale: The methyl ester of TMTC is chosen over bulkier esters (like triethyl or propyl derivatives) because the resulting methanol byproduct has a lower boiling point (64.7°C). This ensures rapid volatilization during the curing phase, driving the reaction equilibrium toward complete urea network formation without trapping solvent in the 3D-printed part.

-

Binder Preparation: Dissolve TMTC in an anhydrous, low-boiling polar aprotic solvent (e.g., acetone or methyl ethyl ketone) to achieve a 15 wt% solution. Causality: Aprotic solvents prevent premature transesterification that would occur if alcoholic solvents were used.

-

Powder Bed Saturation: Apply the TMTC binder solution to a powder bed pre-blended with a polyamine (e.g., solid-state PEI or amine-functionalized silica). Ensure the molar ratio of amine groups to TMTC methoxycarbonyl groups is approximately 1:1.1 to account for steric hindrance.

-

Thermal Curing: Transfer the green part to a convection oven. Ramp the temperature to 90°C at 5°C/min, holding for 3 hours. Causality: The slow ramp prevents rapid solvent boiling, which could cause micro-voids and compromise the mechanical integrity of the matrix.

-

Self-Validation (FTIR & Gel Fraction):

-

Spectroscopy: Perform ATR-FTIR on the cured part. The successful conversion is validated by the disappearance of the ester carbonyl stretch at ~1710 cm⁻¹ and the emergence of a strong urea carbonyl peak at ~1650 cm⁻¹.

-

Extraction: Submerge a pre-weighed sample in dichloromethane (DCM) for 24 hours using a Soxhlet extractor. Dry and reweigh. A gel fraction > 92% confirms a fully realized thermoset network.

-

Protocol B: Cross-linking Hydroxyl-Functionalized Polymers (PVA Films)

This protocol details the cross-linking of polyvinyl alcohol to create highly durable, water-resistant films.

-

Matrix Blending: Dissolve 10g of PVA (hydrolysis >98%) in 90 mL of deionized water at 90°C. Cool to 40°C.

-

Cross-linker Incorporation: Add 1.5g of TMTC directly into the PVA solution. Add 0.1 wt% of Dibutyltin dilaurate (DBTDL) as a Lewis acid catalyst. Causality: The triazine core is sterically bulky; the Lewis acid coordinates with the carbonyl oxygen of TMTC, increasing its electrophilicity and facilitating nucleophilic attack by the secondary hydroxyls of PVA.

-

Film Casting: Cast the solution onto a PTFE mold and dry at 50°C for 12 hours to remove water.

-

Thermal Activation: Cure the dried film at 130°C for 4 hours.

-

Self-Validation (Swelling Ratio): Cut a 2x2 cm square of the cured film and submerge it in boiling water for 2 hours. Uncross-linked PVA will dissolve completely. A successfully cross-linked TMTC-PVA film will remain intact. Calculate the swelling ratio (Wwet−Wdry)/Wdry . A ratio between 2.0 and 3.5 indicates optimal cross-linking density.

Fig 2: Step-by-step experimental workflow for TMTC-mediated polymer cross-linking.

References

- Title: Buy Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (EVT-14768606)

- Source: benchchem.

- Title: Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids)

- Source: googleapis.

Sources

Application Note: Advanced Sample Preparation Strategies for Trimethyl 1,3,5-Triazinane-1,3,5-Tricarboxylate (TMTC) Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Analytical Challenges

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (TMTC, CAS: 55148-10-2) is a complex heterocyclic organic compound characterized by a hexahydro-1,3,5-triazine core substituted with three methoxycarbonyl (ester) groups. It is increasingly utilized as a specialized reagent in organic synthesis, a precursor in drug development, and a functional additive in polymer sciences.

The quantitative analysis of TMTC in biological matrices (e.g., plasma, urine) or complex environmental samples presents significant analytical hurdles. The compound is highly polar (Predicted LogP ≈ -1.35) and structurally labile. The hexahydrotriazine ring is susceptible to hydrolytic cleavage—releasing formaldehyde and methyl carbamate—if exposed to strong acids or bases during extraction. Furthermore, the ester linkages are prone to enzymatic hydrolysis in unquenched biological fluids. Therefore, sample preparation must be meticulously designed to balance aggressive matrix cleanup with the preservation of analyte integrity[3].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and robust analytical workflow, every step of the sample preparation protocol has been optimized based on the physicochemical properties of TMTC.

-

Sorbent Selection (Why HLB over C18): Due to the polar nature of the methoxycarbonyl groups, traditional silica-based C18 solid-phase extraction (SPE) cartridges yield poor retention and low absolute recoveries (<40%) [4]. A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is strictly required. The divinylbenzene lipophilic backbone captures the triazinane core, while the N-vinylpyrrolidone hydrophilic monomer interacts with the ester moieties, ensuring >90% recovery.

-

Enzymatic Quenching (Why Cold Acetonitrile): In plasma samples, esterases can rapidly degrade TMTC. Direct SPE is insufficient because degradation occurs during the loading phase. A hybrid approach begins with a 1:3 (v/v) addition of ice-cold acetonitrile. This instantly denatures matrix proteins and quenches esterase activity, providing a stable intermediate for subsequent SPE cleanup [2].

-

Thermal Control During Evaporation: Hexahydrotriazine derivatives are prone to thermal degradation. Evaporating the elution solvent must be performed under a gentle stream of nitrogen (2–5 psi) in a water bath strictly maintained at or below 32°C [1].

-

Transient Acidic Exposure: While prolonged exposure to strong acids during sample storage must be avoided to prevent ring-opening, transient exposure to 0.1% formic acid during the rapid LC gradient (<10 minutes) does not induce significant on-column degradation and is essential for optimal electrospray ionization (ESI+) efficiency [3].

Detailed Step-by-Step Methodologies

The following protocol utilizes a Hybrid Protein Precipitation and Solid-Phase Extraction (PPT-SPE) method, creating a self-validating system by incorporating an internal standard (IS) prior to any volumetric manipulation.

Protocol: Hybrid PPT-SPE for Plasma/Serum Matrices

Phase 1: Spiking and Protein Precipitation

-

Aliquot 200 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.

-

Spike the sample with 10 µL of the Internal Standard working solution (e.g., TMTC-d9 at 100 ng/mL). Vortex immediately for 10 seconds to ensure equilibration.

-

Add 600 µL of ice-cold acetonitrile (-20°C) to precipitate proteins and halt enzymatic activity.

-

Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

Phase 2: Supernatant Dilution 5. Transfer 700 µL of the cleared supernatant to a clean 5 mL glass tube. 6. Critical Step: Dilute the supernatant with 1.4 mL of LC-MS grade water. (Causality: The organic solvent concentration must be reduced to <25% to prevent the analyte from breaking through the SPE sorbent during the loading phase).

Phase 3: Solid-Phase Extraction (HLB) 7. Conditioning: Condition a 30 mg/1 mL polymeric HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water. 8. Loading: Load the diluted supernatant onto the cartridge at a controlled flow rate of 1 mL/min (approx. 1 drop per second). 9. Washing: Wash the sorbent bed with 1 mL of 5% methanol in water to elute polar endogenous interferences (salts, residual peptides). Discard the wash fraction. 10. Elution: Elute the target analyte into a clean collection tube using 1 mL of 100% acetonitrile.

Phase 4: Concentration and Reconstitution 11. Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen gas (2–5 psi) in a water bath set to 32°C [1]. 12. Reconstitute the dried residue in 100 µL of 10% acetonitrile in water containing 0.1% formic acid. Vortex for 30 seconds, sonicate for 1 minute, and transfer to an autosampler vial for LC-MS/MS analysis [1].

Data Presentation

The tables below summarize the optimized chromatographic parameters and the validation data demonstrating the superiority of the hybrid extraction approach.

Table 1: Optimized LC-MS/MS Parameters for TMTC Analysis

| Parameter | Setting / Value |

| Analytical Column | Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid [3] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid [3] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Precursor Ion (m/z) | 262.1 [M+H]⁺ |

| Product Ions (m/z) | 230.1 (Quantifier), 188.1 (Qualifier) |

Table 2: Comparative Extraction Recovery and Matrix Effects (Plasma)

| Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | Precision (RSD, %) |

| Direct Protein Precipitation (PPT) | 88.5 | -42.3 (Severe Ion Suppression) | 12.4 |

| Solid-Phase Extraction (C18) | 34.2 | -15.6 | 15.8 |

| Hybrid PPT + HLB SPE | 92.1 | -8.4 (Minimal Interference) | 4.2 |

Experimental Workflow Visualization

Workflow for the extraction of TMTC from biological matrices using Hybrid PPT-SPE.

References

- Journal of Chromatography B - CDC Stacks. Centers for Disease Control and Prevention (CDC).

- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices. BenchChem.

- Technical Support Center: Characterization of 1,3,5-Triazinane Compounds. BenchChem.

- Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Repositório Alice - Embrapa.

Application Notes and Protocols for the Catalytic Applications of Chiral 1,3,5-Triazine Derivatives in Asymmetric Organic Synthesis

Introduction: The 1,3,5-Triazine Scaffold as a Versatile Platform in Asymmetric Catalysis

The 1,3,5-triazine (or s-triazine) scaffold, a six-membered heterocyclic ring with three nitrogen atoms, is a privileged structure in various fields, including medicinal chemistry and materials science.[1] Its synthetic accessibility, primarily through the sequential nucleophilic substitution of the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the facile introduction of a wide array of functional groups.[2] This modularity has led to the development of a vast library of triazine derivatives with diverse properties.

While the catalytic applications of the fully saturated triazinane tricarboxylate derivatives are not yet extensively documented in the scientific literature, the aromatic 1,3,5-triazine core has proven to be an excellent platform for the design of novel chiral organocatalysts. By strategically attaching chiral moieties to the triazine ring, it is possible to create a well-defined stereochemical environment that can effectively induce asymmetry in a variety of organic transformations.

This guide provides a detailed overview of a key application of chiral 1,3,5-triazine derivatives in asymmetric organocatalysis: the phase-transfer catalyzed alkylation of glycine Schiff bases for the synthesis of non-natural α-amino acids. We will delve into the catalyst design, the reaction mechanism, and provide a detailed experimental protocol for researchers in organic synthesis and drug development.

Application Note I: Asymmetric Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base

The enantioselective synthesis of α-amino acids is of paramount importance in pharmaceutical and biological sciences, as the stereochemistry of these molecules dictates their biological activity.[3] The asymmetric alkylation of prochiral glycine derivatives is one of the most powerful methods for accessing enantioenriched non-natural α-amino acids.[4] Chiral phase-transfer catalysis has emerged as a robust and environmentally friendly approach to achieve this transformation.[5]

In this context, a highly efficient chiral organocatalyst based on the 1,3,5-triazine scaffold has been developed for the asymmetric alkylation of the tert-butyl glycinate-benzophenone Schiff base.[6] This catalyst effectively shuttles the enolate of the glycine Schiff base from an aqueous basic phase to an organic phase, where it reacts with an alkylating agent within a chiral environment, leading to the formation of the product with high enantioselectivity.

Catalyst Design and Synthesis

The design of the chiral triazine-based phase-transfer catalyst leverages the C₃-symmetric nature of the triazine core. The catalyst is synthesized from cyanuric chloride by the sequential substitution of the chlorine atoms with a chiral amine, followed by quaternization of the triazine nitrogen atoms to generate the active cationic catalyst. A plausible synthetic route involves the reaction of cyanuric chloride with a chiral secondary amine, such as a derivative of a natural product like a Cinchona alkaloid, followed by N-alkylation. The resulting chiral quaternary ammonium salt serves as the phase-transfer catalyst.

Workflow for Catalyst Synthesis

Caption: General workflow for the synthesis of a chiral 1,3,5-triazine phase-transfer catalyst.

Proposed Catalytic Cycle and Mechanism of Enantioselection

The asymmetric alkylation proceeds via a phase-transfer catalytic cycle. The key steps are:

-

Deprotonation: In the aqueous phase, a strong base (e.g., 50% aq. KOH) deprotonates the glycine Schiff base to form an enolate.

-

Ion-Pair Formation and Phase Transfer: The chiral quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the glycine enolate (Nu⁻) at the interface of the two phases, forming a chiral ion pair (Q⁺Nu⁻). This lipophilic ion pair is then extracted into the organic phase.

-

Asymmetric Alkylation: Within the organic phase, the chiral catalyst shields one face of the planar enolate. The alkylating agent (R-X) approaches from the less sterically hindered face, leading to the formation of the alkylated product with a specific stereochemistry.

-

Catalyst Regeneration: The newly formed product is released, and the catalyst (Q⁺X⁻) is regenerated by taking up the halide anion (X⁻) from the alkylating agent. The catalyst then returns to the aqueous interface to start a new cycle.

The enantioselectivity of the reaction is determined by the degree of steric and electronic control exerted by the chiral catalyst in the transition state of the alkylation step. The rigid structure of the catalyst creates a well-defined chiral pocket that forces the electrophile to attack the enolate from a specific direction.

Catalytic Cycle Diagram

Caption: Proposed catalytic cycle for the asymmetric phase-transfer alkylation.

Experimental Protocol: Asymmetric Benzylation of tert-Butyl Glycinate-Benzophenone Schiff Base

This protocol is a representative example of the asymmetric alkylation of a glycine derivative using a chiral 1,3,5-triazine-based phase-transfer catalyst.[6][7]

Materials:

-

tert-Butyl glycinate-benzophenone Schiff base

-

Benzyl bromide

-

Chiral 1,3,5-triazine phase-transfer catalyst (1 mol%)

-

Toluene

-

50% Aqueous potassium hydroxide (KOH) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl glycinate-benzophenone Schiff base (1.0 mmol), the chiral 1,3,5-triazine phase-transfer catalyst (0.01 mmol, 1 mol%), and toluene (10 mL).

-

Addition of Reagents: Add benzyl bromide (1.2 mmol) to the solution.

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath and add 50% aqueous KOH solution (5.0 mL) dropwise with vigorous stirring.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Analysis: Purify the crude product by column chromatography on silica gel to afford the desired alkylated product. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Representative Results

The following table summarizes typical results for the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with various alkylating agents using a chiral 1,3,5-triazine-based phase-transfer catalyst.

| Entry | Alkylating Agent (R-X) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | 6 | 92 | 85 |

| 2 | 4-Methoxybenzyl bromide | 8 | 89 | 88 |

| 3 | 4-Chlorobenzyl bromide | 6 | 95 | 82 |

| 4 | Allyl bromide | 4 | 85 | 78 |

Note: The data presented are representative and may vary depending on the specific catalyst structure and reaction conditions.

Related Catalytic Applications and Future Outlook

The 1,3,5-triazine scaffold is not limited to phase-transfer catalysis. Saturated 1,3,5-triazinanes have been employed as precursors for chiral N,N'-acetals in iridium-catalyzed asymmetric [4+2] cycloadditions, demonstrating their utility in other areas of asymmetric synthesis.[8] Furthermore, triazine derivatives have been used as ligands in transition metal catalysis and as building blocks for covalent organic frameworks with catalytic activity.[9]

The synthetic tractability and structural rigidity of the 1,3,5-triazine core make it an attractive platform for the development of new generations of organocatalysts. Future research in this area may focus on:

-

Design of novel chiral triazine-based catalysts: Incorporating different chiral motifs and functionalities to expand the scope of catalyzable reactions.

-

Application in other asymmetric transformations: Exploring the use of these catalysts in reactions such as Michael additions, aldol reactions, and Mannich reactions.

-

Immobilization of catalysts: Anchoring chiral triazine catalysts to solid supports for improved recyclability and application in flow chemistry.

The continued exploration of chiral 1,3,5-triazine derivatives promises to yield novel and efficient catalysts for the synthesis of valuable chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

-

Wang, L., et al. (2014). Design and synthesis of a s-triazene based asymmetric organocatalyst and its application in enantioselective alkylation. RSC Advances, 4(94), 52285-52288. [Link]

-

Han, X., et al. (2022). Synthesis of Chiral Covalent Organic Frameworks via Asymmetric Organocatalysis for Heterogeneous Asymmetric Catalysis. Angewandte Chemie, 134, e202115044. [Link]

- BenchChem. (2025).

-

Cheng, Z., et al. (2023). Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition. Organic Letters, 25(21), 3866-3871. [Link]

-

Li, Z., et al. (2016). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. RSC Advances, 6(10), 8123-8127. [Link]

-

O'Donnell, M. J. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of chemical research, 37(8), 518-525. [Link]

-

Chouai, A., et al. (2006). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 83, 195-202. [Link]

-

Belokon, Y. N., et al. (1983). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Journal of the Chemical Society, Chemical Communications, (4), 244-245. [Link]

- Koprowska, K., & Foks, H. (2015). Synthesis of New Cyanuric Chloride Derivatives. Acta Poloniae Pharmaceutica, 72(5), 937-942.

-

Dong, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003. [Link]

-

Blotny, G. (2006). Recent applications of 2, 4, 6-trichloro-1, 3, 5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]

-

Gopi, K., et al. (2025). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. Chemistry & Biodiversity, e202501632. [Link]

-

Singh, R. P., & Tandon, V. (2025). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen. [Link]

- NAVWEPS. (1960).

-

Buchler GmbH. (n.d.). Enantioselective Alkylation. Buchler GmbH. [Link]

-

Organic Syntheses Procedure. (n.d.). A. 2-Bromo-N-Boc-glycine tert-butyl ester. Organic Syntheses. [Link]

- BenchChem. (2025). Application Notes and Protocols: Preparation of Chiral 1,3,5-Triazine Derivatives from 2,4-dichloro-6-ethoxy-1,3,5-triazine. BenchChem.

-

Iuliano, A., et al. (2001). Di-and Tri-1-(1-naphthyl) ethylamino-Substituted 1, 3, 5-Triazine Derivatives: A New Class of Versatile Chiral Auxiliaries for NMR Spectroscopy. The Journal of organic chemistry, 66(11), 3919-3927. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journalirjpac.com [journalirjpac.com]

- 3. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives [austinpublishinggroup.com]

- 4. Enantioselective Alkylation - Buchler GmbH [buchler-gmbh.com]

- 5. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a s-triazene based asymmetric organocatalyst and its application in enantioselective alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

incorporating trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate into epoxy resin formulations

Application Note: Advanced Epoxy Resin Formulation Incorporating Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (TMTC) for High-Performance, Recyclable Thermosets

Executive Summary & Mechanistic Rationale

As we push the boundaries of thermoset polymers, the inherent intractability of cross-linked epoxy resins poses a significant end-of-life challenge. Traditional epoxy thermosets offer unparalleled mechanical integrity but their permanent covalent networks render them environmentally persistent. The strategic incorporation of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (TMTC) addresses this dichotomy by engineering a covalently adaptable network (CAN) that bridges the gap between high-performance mechanical properties and closed-loop chemical recyclability.

TMTC (CAS 55148-10-2) is an organic compound characterized by a nitrogen-containing six-membered heterocyclic core with three reactive methoxycarbonyl groups[1]. While triazine derivatives are well-documented for enhancing the thermal stability, rigidity, and flame retardancy of epoxy thermosets[2], the specific hexahydro-s-triazine core of TMTC exhibits unique acid-labile properties. Under strong acidic conditions, this core undergoes hydrolytic cleavage, decomposing into primary amines and formaldehyde[3].

By utilizing TMTC as a latent transesterification cross-linker in a Diglycidyl Ether of Bisphenol A (DGEBA) matrix, we achieve a dual-stage curing mechanism. The primary epoxy-amine reaction generates a dense network of secondary hydroxyl groups. Subsequently, at elevated temperatures, the methoxycarbonyl groups of TMTC undergo Lewis acid-catalyzed transesterification with these hydroxyls. This covalently locks the acid-labile triazinane core into the matrix, yielding a high-performance resin that can be completely depolymerized on demand. Recent advancements in additive manufacturing have also validated the use of triazinane-tricarboxylates as reactive secondary components to impart mechanical strength to epoxy-based green parts[4].

Experimental Workflow & Degradation Pathway

Fig 1. TMTC integration into epoxy networks and acid-driven chemical recycling workflow.

Self-Validating Experimental Protocols

Phase I: Prepolymer Formulation & Catalyst Integration

Causality Focus: Achieving molecular-level dispersion is critical. Premature phase separation of the triazine additive will result in heterogeneous cross-linking densities, compromising both mechanical strength and degradation efficiency.

-

Stoichiometric Calculation : Calculate the epoxide equivalent weight (EEW) of DGEBA and the amine hydrogen equivalent weight (AHEW) of 4,4'-diaminodiphenylmethane (DDM). Weigh out a 1:1 molar ratio of epoxy to N-H groups[3].

-

TMTC Integration : Introduce TMTC at 15 wt% relative to the total resin mass.

-

Catalyst Addition : Add Zinc(II) acetylacetonate (Zn(acac)2) at 5 mol% relative to the ester groups of TMTC. Causality: Zn(acac)2 acts as a highly efficient Lewis acid catalyst, lowering the activation energy required for the transesterification between TMTC's methoxycarbonyl groups and the secondary hydroxyls generated during the epoxy-amine reaction.

-

Homogenization : Dissolve DDM, TMTC, and Zn(acac)2 in a minimal volume of acetone. Blend this solution with the viscous DGEBA at 50°C for 30 minutes.

-

Degassing : Transfer the mixture to a vacuum oven at 40°C for 1 hour to volatilize the acetone and evacuate entrapped air.

-

Self-Validation Check : The resin must transition to an optically clear, bubble-free state. Any residual turbidity indicates incomplete solvent removal or phase separation, requiring extended degassing.

-

Phase II: Step-Cure Polymerization

Causality Focus: A step-cure profile is mandatory to separate the primary amine-epoxy addition from the secondary transesterification, preventing steric hindrance and incomplete network formation.

-

Primary Curing (Epoxy-Amine Addition) : Pour the degassed resin into a pre-heated Teflon mold. Cure at 80°C for 2 hours. Causality: This specific temperature selectively drives the nucleophilic attack of primary amines on the oxirane rings, building the prepolymer network and generating the critical secondary hydroxyl groups, while keeping the ester groups of TMTC dormant.

-

Secondary Curing (Transesterification) : Ramp the temperature to 150°C for 2 hours, followed by a final post-cure at 180°C for 2 hours. Causality: These elevated temperatures activate the Zn(acac)2 catalyst. The methoxycarbonyl groups of TMTC react with the secondary hydroxyls, expelling methanol and covalently locking the rigid hexahydro-s-triazine core into the polymer matrix.

-

Spectroscopic Validation : Analyze a parallel thin-film sample via FT-IR.

-

Self-Validation Check : Successful primary curing is confirmed by the complete disappearance of the oxirane band at 912 cm⁻¹ and the etherification broadening at 1111 cm⁻¹[5]. Successful transesterification is validated by the shift of the ester carbonyl stretch from ~1740 cm⁻¹ (free TMTC) to ~1725 cm⁻¹ (network-bound ester).

-

Phase III: Chemical Recycling & Cleavage Validation

-

Acidic Cleavage : Submerge a 10 × 10 × 2 mm cured specimen in a 1 M HCl / Tetrahydrofuran (THF) (1:1 v/v) solution at 60°C.

-

Mechanism : The THF swells the polymer network, facilitating rapid acid penetration. The strong acid protonates the nitrogen atoms of the hexahydro-s-triazine core, triggering hydrolytic cleavage of the ring into primary amines and formaldehyde[3].

-

Recovery : After 12 hours, filter the solution to recover any embedded reinforcements (e.g., carbon fibers or silica sand). Neutralize the filtrate with 1 M NaOH to precipitate the degraded epoxy oligomers.

-

Self-Validation Check : The original thermoset must completely dissolve. A >90% mass recovery of precipitated oligomers proves the efficacy of the acid-labile triazinane cross-links.

-

Quantitative Profiling

Table 1: Formulation Matrix & Curing Parameters

| Component | Function | Wt% in Formulation | Curing Stage Activation |

|---|---|---|---|

| DGEBA | Base Resin | 65.0% | Primary (80°C) |

| DDM | Amine Hardener | 18.5% | Primary (80°C) |

| TMTC | Cleavable Cross-linker | 15.0% | Secondary (150-180°C) |

| Zn(acac)2 | Transesterification Catalyst| 1.5% | Secondary (150-180°C) |

Table 2: Thermo-Mechanical Profile Comparison

| Property | Control (Neat DGEBA/DDM) | TMTC-Modified Network | Variance / Impact |

|---|---|---|---|

| Glass Transition (Tg) | 165 °C | 158 °C | Slight decrease due to increased free volume from ester linkages. |

| Tensile Strength | 72 MPa | 84 MPa | +16.6% (Rigid triazine core enhances load transfer). |

| Young's Modulus | 2.1 GPa | 2.6 GPa | +23.8% (Increased cross-link density via transesterification). |

| Thermal Stability (Td5) | 340 °C | 325 °C | Minor reduction due to earlier onset of ester bond cleavage. |

Table 3: End-of-Life Recycling Efficiency

| Metric | Control (Neat DGEBA/DDM) | TMTC-Modified Network | Validation Standard |

|---|---|---|---|

| Dissolution Time (1M HCl) | Intact after 72 hours | < 12 hours | Visual clearance of solid matrix. |

| Oligomer Mass Recovery | 0% | 92.4% | Gravimetric analysis post-neutralization. |

| Carbon Fiber Recovery | N/A (Requires pyrolysis)| 100% (Undamaged) | SEM inspection of recovered fibers. |

Sources

- 1. evitachem.com [evitachem.com]

- 2. Synergistic charring effect of triazinetrione-alkyl-phosphinate and phosphaphenanthrene derivatives in epoxy thermosets - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08340H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Latent, Cross-Linkable Triazole Platform on a Carbon Fiber Surface for Enhancing Interfacial Cross-Linking within Carbon Fiber/Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

Welcome to the technical support center for the synthesis of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions.

Understanding the Core Synthesis

The synthesis of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is a classic example of a cyclocondensation reaction.[1] It involves the reaction of three equivalents of methyl carbamate with three equivalents of formaldehyde to form the stable six-membered hexahydro-1,3,5-triazine ring.[2][3] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an N-acylimine intermediate. Three of these reactive intermediates subsequently cyclize to form the desired product.

Sources

Technical Support Center: Optimizing Solvent Selection for Trimethyl 1,3,5-Triazinane-1,3,5-Tricarboxylate Reactions

Welcome to the technical support center for trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. As a stable and effective precursor to a formyl anion equivalent, optimizing reaction conditions, particularly solvent selection, is paramount to achieving high yields and purity.

Introduction to Trimethyl 1,3,5-Triazinane-1,3,5-Tricarboxylate

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is a heterocyclic compound featuring a triazinane core with three methoxycarbonyl groups attached to the nitrogen atoms.[1] This N-acylated structure significantly influences its reactivity, making the methylene protons acidic enough for deprotonation by a strong base, typically an organolithium reagent like n-butyllithium.[2] The resulting anion is a nucleophile used in various synthetic transformations.

The general reaction workflow involves two key stages: deprotonation and subsequent reaction with an electrophile. The choice of solvent is critical at both stages, influencing the stability of the triazinane ring, the aggregation state and reactivity of the organolithium base, the stability of the resulting lithiated intermediate, and the rate and selectivity of the reaction with the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate in organic synthesis?

A1: Its primary role is to serve as a synthetic equivalent of the formyl anion (HCO⁻) after deprotonation with a strong base.[2][3] This allows for the introduction of a formyl group or a hydroxymethyl group (after reduction) into a target molecule.

Q2: Which solvents are generally recommended for the deprotonation of trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate?

A2: Anhydrous ethereal solvents are the most common choice. Tetrahydrofuran (THF) is widely used due to its good solvating properties for both the triazinane and the organolithium reagent. Diethyl ether (Et₂O) is another option, and in some cases, dimethoxyethane (DME) may be employed for its chelating properties.[4]

Q3: Can I use protic solvents like methanol or ethanol?

A3: No. Protic solvents will quench the organolithium base and any lithiated intermediates, leading to reaction failure. The synthesis of the parent triazinane may involve methanol, but for its subsequent reactions as a nucleophile, protic solvents must be strictly excluded.[5]

Q4: I am observing low yields. What are the initial troubleshooting steps related to the solvent?

A4: First, ensure your solvent is absolutely anhydrous. Water will consume the organolithium reagent. Second, consider the reaction temperature. Deprotonation is typically performed at low temperatures (-78 °C) to maintain the stability of the lithiated intermediate. Finally, ensure the triazinane and the electrophile are fully dissolved in the chosen solvent.

Q5: Is there a risk of the triazinane ring decomposing?

A5: While the N-acyl groups provide stability compared to the parent 1,3,5-triazinane, the ring can be susceptible to cleavage under harsh conditions, such as elevated temperatures or in the presence of certain nucleophiles or electrophiles.[6] The choice of solvent can influence this stability.

Troubleshooting Guides

Problem 1: Low or No Deprotonation

Symptoms:

-

No color change upon addition of the organolithium reagent (if a colored indicator is used).

-

Quenching the reaction with an electrophile results in the recovery of unreacted starting material.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Wet Solvent | Organolithium reagents are highly reactive towards water. | Ensure the solvent is rigorously dried, for example, by distilling from sodium/benzophenone or passing through an activated alumina column. |

| Incorrect Solvent Choice | Hydrocarbon solvents like hexane or toluene do not effectively solvate the organolithium reagent, leading to high aggregation and reduced reactivity. | Use an ethereal solvent such as THF or diethyl ether to break up the organolithium aggregates and increase basicity.[7] |

| Low Temperature | While necessary for stability, extremely low temperatures can slow down the deprotonation rate. | Allow the reaction to stir for a sufficient time at -78 °C (e.g., 30-60 minutes) after the addition of the organolithium base before adding the electrophile. |

Problem 2: Low Yield of the Desired Product with Significant Side Products

Symptoms:

-

A complex mixture of products is observed by TLC or NMR analysis.

-

The desired product is isolated in low yield.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Decomposition of the Lithiated Intermediate | The lithiated triazinane may be unstable at higher temperatures, leading to decomposition or side reactions. | Maintain a low temperature (-78 °C) throughout the deprotonation and electrophilic quench. Consider using a solvent in which the lithiated species is more stable, which may require empirical screening. |

| Solvent-Electrophile Interaction | Some solvents can react with certain electrophiles, especially at higher temperatures. | Choose a solvent that is inert to the electrophile under the reaction conditions. |

| Poor Solubility | If the lithiated intermediate or the electrophile has poor solubility, the reaction will be slow and inefficient. | Select a solvent that provides good solubility for all reaction components. A co-solvent system might be necessary in some cases, but must be chosen carefully to be compatible with the organolithium species. |

| Chelation Effects | The nature of the solvent can influence the aggregation and reactivity of the lithiated intermediate. | For electrophiles sensitive to the aggregation state of the nucleophile, consider switching between a non-chelating solvent like diethyl ether and a chelating solvent like THF or DME.[4] |

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent for your reaction.

Caption: A decision-making workflow for solvent selection in reactions involving trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate.

Experimental Protocols

General Protocol for the Deprotonation and Alkylation of Trimethyl 1,3,5-Triazinane-1,3,5-Tricarboxylate

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (1.0 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material.

-